(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)acrylamide
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Description
Scientific Research Applications
Synthesis and Characterization
A study by Ahmed Abu-Rayyan et al. (2022) investigated the synthesis and characterization of new acrylamide derivatives, including “(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)acrylamide,” for use as corrosion inhibitors in nitric acid solutions of copper. These compounds demonstrated effective corrosion inhibition properties through chemical and electrochemical methods, suggesting their potential application in protective coatings for metals Ahmed Abu-Rayyan et al., 2022.
Optical and Electronic Properties
Qing‐bao Song et al. (2015) synthesized structurally simple 3-aryl-2-cyano acrylamide derivatives, including “this compound,” which exhibited unique optical properties due to distinct stacking modes. These compounds showed potential for applications in optoelectronic devices due to their photoluminescent properties Qing‐bao Song et al., 2015.
Applications in Organic Synthesis
Masataka Yokoyama et al. (1985) explored the chemical reactions involving 2-cyano acrylamide derivatives for the synthesis of complex organic molecules. These reactions could be applied in the synthesis of pharmaceuticals and agrochemicals, demonstrating the versatility of acrylamide derivatives in organic synthesis Masataka Yokoyama et al., 1985.
Solar Cell Applications
Sanghoon Kim et al. (2006) focused on the molecular engineering of organic sensitizers, including acrylamide derivatives, for solar cell applications. These sensitizers, upon anchoring onto TiO2 film, showed high efficiency in converting photon energy to electrical energy, highlighting the potential of acrylamide derivatives in renewable energy technologies Sanghoon Kim et al., 2006.
properties
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-9-8-13(18(11-15)25-3)10-14(12-20)19(22)21-16-6-4-5-7-17(16)24-2/h4-11H,1-3H3,(H,21,22)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRXOCWWJBSFMP-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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